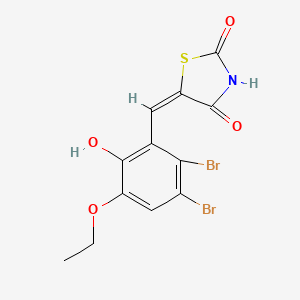![molecular formula C15H26N2O2 B6074526 4-[(2-ethyl-1-piperidinyl)carbonyl]-1-propyl-2-pyrrolidinone](/img/structure/B6074526.png)
4-[(2-ethyl-1-piperidinyl)carbonyl]-1-propyl-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-ethyl-1-piperidinyl)carbonyl]-1-propyl-2-pyrrolidinone is a chemical compound that is commonly referred to as EPP or Etiperazinone. It is a synthetic compound that has been widely studied for its potential applications in scientific research. The compound has been found to have a number of interesting properties that make it a valuable tool for researchers in a range of fields.
作用机制
The mechanism of action of EPP is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, the compound has been found to enhance the activity of acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
EPP has been found to have a number of interesting biochemical and physiological effects. In addition to its effects on memory and learning, the compound has also been found to have antioxidant properties. This makes it a potentially valuable tool for researchers studying oxidative stress and other related conditions.
实验室实验的优点和局限性
One of the main advantages of EPP is its ability to enhance memory and learning. This makes it a valuable tool for researchers studying cognitive function. However, the compound also has some limitations. For example, it can be difficult to work with due to its complex synthesis process. Additionally, its effects on the brain are not fully understood, which makes it difficult to interpret results from experiments.
未来方向
There are a number of future directions for research on EPP. One promising area of study is the compound's potential use in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, the compound's antioxidant properties make it a potentially valuable tool for researchers studying oxidative stress and related conditions. Finally, there is still much to learn about the mechanism of action of EPP, which could lead to new insights into the functioning of the brain and the development of new treatments for neurological disorders.
合成方法
The synthesis of EPP is a complex process that involves multiple steps. The first step involves the reaction of 2-ethyl-1-piperidinecarboxylic acid with acetic anhydride to form an intermediate compound. This intermediate is then reacted with propylamine and pyrrolidinone to form the final product, 4-[(2-ethyl-1-piperidinyl)carbonyl]-1-propyl-2-pyrrolidinone.
科学研究应用
EPP has been studied extensively for its potential use in scientific research. The compound has been found to have a number of interesting properties that make it a valuable tool for researchers in a range of fields. One of the most promising applications of EPP is in the field of neuroscience. The compound has been found to have a number of interesting effects on the brain, including the ability to enhance memory and learning.
属性
IUPAC Name |
4-(2-ethylpiperidine-1-carbonyl)-1-propylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-3-8-16-11-12(10-14(16)18)15(19)17-9-6-5-7-13(17)4-2/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POELJXJOHSBANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)C(=O)N2CCCCC2CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-benzyl-2-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one](/img/structure/B6074448.png)
![N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6074450.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6074462.png)

![7-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074478.png)

![3-chloro-6-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6074496.png)


![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6074517.png)
![N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6074527.png)
![6-chloro-2-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B6074532.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B6074537.png)
![2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B6074545.png)